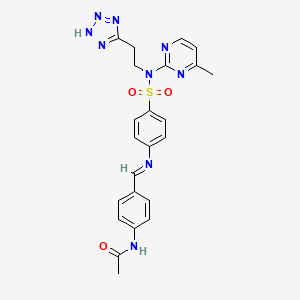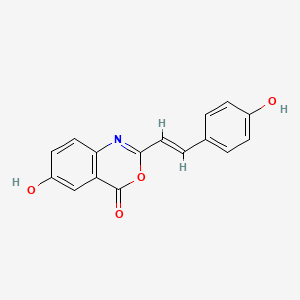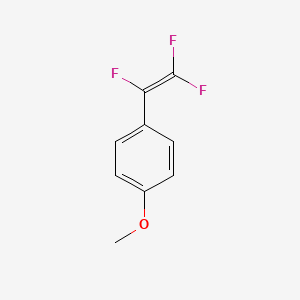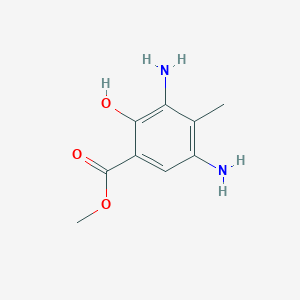![molecular formula C24H25NO5 B14436011 4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) CAS No. 80116-46-7](/img/structure/B14436011.png)
4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) is a complex organic compound with a molecular formula of C25H28O3. This compound is characterized by its unique structure, which includes two 2,6-dimethylphenol groups connected by a methylene bridge to a central 2-hydroxy-5-nitro-1,3-phenylene unit. The presence of nitro and hydroxyl groups in the central phenylene ring imparts distinct chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2,6-dimethylphenol, undergoes nitration to introduce a nitro group at the 5-position.
Hydroxylation: The nitro compound is then hydroxylated to introduce a hydroxyl group at the 2-position.
Methylene Bridging: The hydroxylated nitro compound is reacted with formaldehyde to form the methylene bridge, connecting two 2,6-dimethylphenol units.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydroxyl groups play a crucial role in these interactions, potentially leading to the inhibition or activation of specific biochemical pathways. The compound’s ability to undergo redox reactions also contributes to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)
- 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
Uniqueness
4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) is unique due to the presence of both nitro and hydroxyl groups in the central phenylene ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that may lack one or both of these functional groups.
Propiedades
Número CAS |
80116-46-7 |
|---|---|
Fórmula molecular |
C24H25NO5 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
4-[[2-hydroxy-3-[(4-hydroxy-3,5-dimethylphenyl)methyl]-5-nitrophenyl]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H25NO5/c1-13-5-17(6-14(2)22(13)26)9-19-11-21(25(29)30)12-20(24(19)28)10-18-7-15(3)23(27)16(4)8-18/h5-8,11-12,26-28H,9-10H2,1-4H3 |
Clave InChI |
PCVUOCXHDUDGKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)CC2=CC(=CC(=C2O)CC3=CC(=C(C(=C3)C)O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


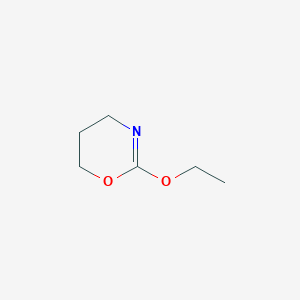
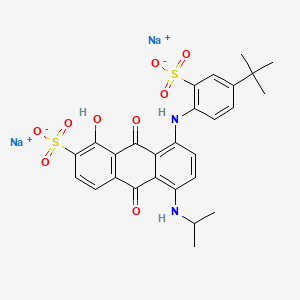
![1H-Indeno[2,1-C][1,2]oxazole](/img/structure/B14435942.png)
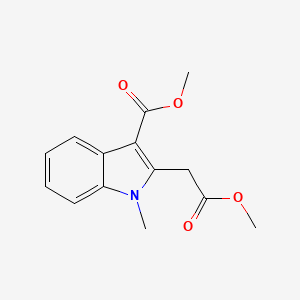


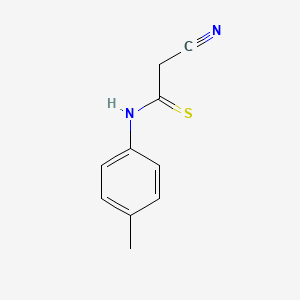
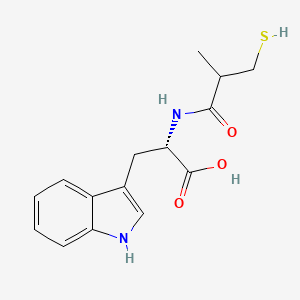

![Spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14435999.png)
